![molecular formula C8H4Cl2F2N2 B13119414 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of benzimidazole derivatives using reagents such as sodium hypochlorite (NaOCl) for chlorination . The difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions .
Industrial Production Methods
Industrial production of 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed
Substituted Benzimidazoles: Products formed by nucleophilic substitution.
Oxides and Reduced Derivatives: Products formed by oxidation and reduction reactions.
Cross-Coupled Products: Products formed by cross-coupling reactions with organometallic reagents.
Scientific Research Applications
5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and difluoromethyl groups enhances its binding affinity and specificity for certain targets . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-methylbenzimidazole: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-1H-benzo[d]imidazole: Lacks the chlorine atoms present in 5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole.
5,6-Dichloro-1H-benzo[d]imidazole: Lacks the difluoromethyl group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H4Cl2F2N2 |
|---|---|
Molecular Weight |
237.03 g/mol |
IUPAC Name |
5,6-dichloro-2-(difluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4Cl2F2N2/c9-3-1-5-6(2-4(3)10)14-8(13-5)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
OFLRXZNZQHCPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




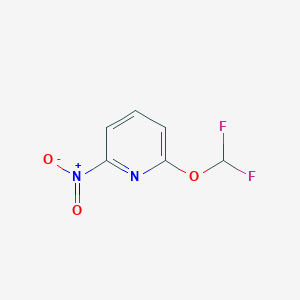
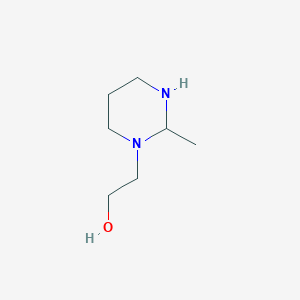
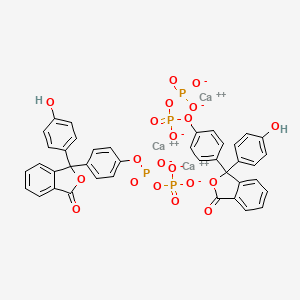
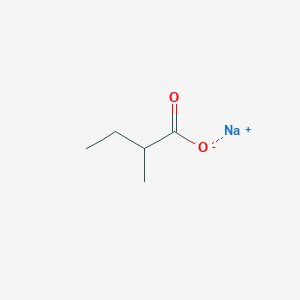
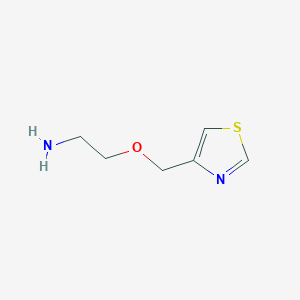

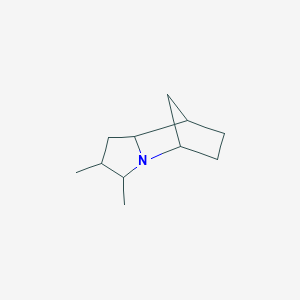
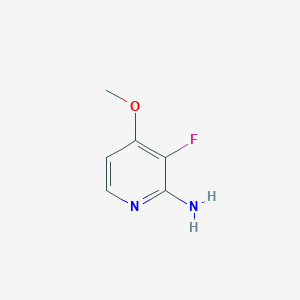
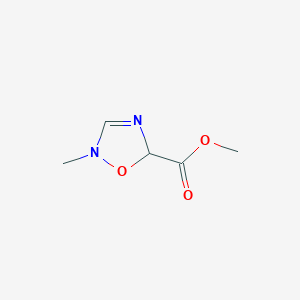
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

